Atrazine-ring-UL-14C

Overview

Description

Atrazine-ring-UL-14C is a radiolabeled derivative of atrazine, a widely studied triazine herbicide. The "ring-UL-14C" designation indicates uniform labeling of the aromatic ring with carbon-14, enabling precise tracking in environmental and toxicological studies. Key properties include:

- Specific Activity: 15.1 mCi/mmol, reflecting moderate radioactivity suitable for traceability without excessive radiation hazards .

- Purity: 98.1%, ensuring minimal interference from impurities in experimental analyses .

- Source: Synthesized and supplied by Sigma Chemical Co. (SCC), a reputable provider of radiolabeled compounds .

Atrazine itself (CAS 1912-24-9) is a chloro-s-triazine herbicide used to control broadleaf weeds. Its radiolabeled form is critical for studying environmental fate, metabolic pathways, and dermal absorption .

Preparation Methods

The synthesis of Atrazine-ring-UL-14C involves the incorporation of carbon-14 into the atrazine molecule. The general synthetic route includes the following steps:

Synthesis of labeled cyanuric chloride: The starting material, cyanuric chloride, is labeled with carbon-14.

Substitution reactions: The labeled cyanuric chloride undergoes substitution reactions with ethylamine and isopropylamine to form the labeled atrazine.

Industrial production methods for atrazine typically involve large-scale chemical synthesis using similar substitution reactions but without the radioactive labeling. The reaction conditions include controlled temperatures and the use of solvents to facilitate the reactions .

Chemical Reactions Analysis

Atrazine-ring-UL-14C undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, atrazine can hydrolyze to form hydroxyatrazine.

Oxidation: Atrazine can be oxidized to form deethylatrazine and deisopropylatrazine.

Substitution: Atrazine can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include water, oxygen, and nucleophiles such as hydroxide ions. The major products formed from these reactions include hydroxyatrazine, deethylatrazine, and deisopropylatrazine .

Scientific Research Applications

Environmental Fate and Transport Studies

Atrazine's mobility in soil and water systems makes it a subject of extensive research regarding its environmental impact. The use of Atrazine-ring-UL-14C allows researchers to trace the compound's movement and transformation in various ecosystems.

Case Study: Soil Sorption and Leaching

Research indicates that only 50% to 80% of atrazine applied to soil becomes sorbed, leading to its detection in drainage water years after application. In studies using this compound, scientists have measured the mineralization of atrazine by specific microbial populations in soil. For instance, experiments demonstrated that different soil treatments significantly influenced the degradation rates of atrazine, highlighting the importance of environmental conditions on herbicide persistence .

| Parameter | Dispersed Atrazine (DA) | Plant-Assisted (PAA) |

|---|---|---|

| Degradation Rate | Lower | Higher |

| Water Content Impact | Significant | Significant |

| Microbial Activity | Moderate | Enhanced |

Biodegradation Research

This compound is instrumental in studying the biodegradation pathways of atrazine by various microorganisms. This radiolabeled compound serves as a carbon source for microbial communities, allowing for the enumeration and characterization of atrazine-degrading bacteria.

Case Study: Microbial Enumeration Techniques

The application of the 14C-most-probable-number technique has been utilized to enumerate atrazine-degrading microorganisms in soil. Studies revealed that [U-14C-ring]-atrazine supported a diverse microbial population capable of degrading atrazine, underscoring the potential for bioremediation strategies using naturally occurring soil microbes .

Toxicological Studies

Atrazine's potential endocrine-disrupting effects necessitate thorough investigation into its mechanisms of action at the cellular level. This compound has been employed to study its binding affinities with hormone receptors in various biological models.

Case Study: Hormonal Interaction Studies

In one study, researchers used this compound to investigate its binding to growth hormone-releasing hormone receptors in pituitary cells. The findings indicated that atrazine could disrupt normal hormonal signaling pathways, which may contribute to developmental abnormalities observed in animal studies .

Rhizodegradation Studies

The role of plant roots in enhancing atrazine degradation through rhizodegradation has been explored using this compound. This approach assesses how different plant species can stimulate microbial activity and enhance the breakdown of atrazine in contaminated soils.

Case Study: Forage Grasses Experiment

A growth chamber study demonstrated that different forage grasses significantly influenced the degradation profiles of 14C-atrazine in rhizosphere soils. The results showed that certain plant species could enhance microbial enzymatic activities responsible for atrazine degradation, suggesting potential agricultural practices for managing herbicide residues .

Implications for Agricultural Practices

Understanding the applications and behavior of this compound provides valuable insights into improving agricultural practices and mitigating environmental risks associated with herbicide use. The findings from these studies can inform strategies for effective weed management while minimizing adverse ecological impacts.

Mechanism of Action

Atrazine exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition blocks electron transport, causing oxidative stress and ultimately leading to plant death. The molecular targets of atrazine include the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

Comparison with Similar Radiolabeled Compounds

Structural and Functional Analogues

Atrazine-ring-UL-14C belongs to the triazine herbicide class, sharing structural similarities with compounds like simazine-ring-UL-14C and propazine-ring-UL-14C. These analogues differ in alkylamine substituents, influencing solubility, bioavailability, and degradation rates . Non-triazine analogues, such as methyl parathion-ring-UL-14C (an organophosphate) and pentachlorophenol-ring-UL-14C (a chlorinated phenol), exhibit distinct mechanisms of action and environmental behaviors.

Physicochemical Properties

Table 1 compares key parameters of this compound with similar radiolabeled compounds:

Key Observations :

- Specific Activity: Simazine-ring-UL-14C (15.5 mCi/mmol) and propazine-ring-UL-14C (15.0 mCi/mmol) exhibit comparable radioactivity to this compound, making them suitable for parallel tracer studies. Lower activities in parathion (9.2 mCi/mmol) and 4-nitrophenol (6.4 mCi/mmol) may limit detection sensitivity in low-dose experiments .

Dermal Permeability and Cluster Analysis

Studies using dermatomed porcine skin models revealed clustering patterns in dermal absorption. This compound grouped with simazine and propazine due to shared triazine backbone properties, which influence stratum corneum partitioning. In contrast, methyl parathion and pentachlorophenol formed separate clusters, reflecting differences in lipophilicity and molecular size .

Stability and Degradation

Microbial decomposition studies show that ring-14C-labeled triazines like atrazine undergo slower degradation compared to phenolic compounds (e.g., 4-nitrophenol-UL-14C), which are more susceptible to oxidative breakdown. This persistence underscores atrazine's environmental impact and justifies its regulated use .

Research Implications

- Triazine-Specific Studies : this compound is optimal for comparative studies with simazine and propazine, where substituent effects on herbicidal activity are analyzed.

- Cross-Class Comparisons: Contrasting triazines with organophosphates (e.g., methyl parathion) highlights differences in absorption kinetics and metabolic pathways, critical for risk assessment .

- Regulatory Considerations: Atrazine’s classification under stringent pesticide regulations (e.g., EPA guidelines) contrasts with less regulated compounds like phenol-UL-14C, emphasizing its ecological toxicity profile .

Biological Activity

Atrazine is a widely used herbicide in agriculture, particularly for controlling broadleaf and grassy weeds. Its persistence in the environment and potential effects on non-target organisms have raised concerns about its biological activity, particularly regarding endocrine disruption and ecological impacts. This article focuses on the biological activity of Atrazine-ring-UL-14C , a radiolabeled form of atrazine, and summarizes key findings from various studies.

This compound has a molecular weight of 215.7 Da and is used to study atrazine's interactions with biological systems through its radioactive properties. The compound binds to specific receptors in pituitary cells, influencing hormone expression and potentially disrupting endocrine functions. Research has shown that atrazine can bind to the growth hormone-releasing hormone receptor (GHRHR), leading to reduced expression of growth hormone (GH) in rat pituitary cells at environmentally relevant concentrations (1 ppb and 1 ppm) .

Biological Effects on Hormonal Regulation

Studies indicate that exposure to atrazine affects hormonal regulation in various species. In laboratory settings, treatment with This compound significantly inhibited GH gene transcription by binding to GHRHR, which may explain some endocrine-disrupting effects observed in animal studies . The following table summarizes key findings related to atrazine's impact on hormonal levels:

Environmental Persistence and Microbial Degradation

Atrazine's stability in soil and water contributes to its widespread presence in the environment. Studies have shown that microbial communities can degrade atrazine, with specific bacteria such as Pseudomonas pickettii playing a crucial role in bioremediation processes . The degradation pathway involves mineralization into carbon dioxide, which can be monitored using radiolabeled compounds like This compound .

Table: Microbial Degradation Rates of Atrazine

| Microorganism | Degradation Rate (%) | Conditions |

|---|---|---|

| Pseudomonas pickettii | 65% | Pesticide-polluted soil |

| Mixed microbial cultures | 46-60% | Various soil types |

| Plant rhizospheres | Up to 913% increase in enzyme activity | Controlled growth chamber conditions |

Case Studies on Ecological Impact

Numerous studies have investigated the ecological consequences of atrazine exposure on aquatic organisms. A meta-analysis revealed that while direct mortality rates were low, sublethal effects included altered behavior, reduced reproductive success, and changes in immune function among amphibians and fish . Notably, atrazine exposure correlated with significant reductions in immune function endpoints across multiple studies.

Summary of Ecological Findings

- Amphibians: Atrazine exposure can accelerate or delay metamorphosis depending on concentration and timing.

- Fish: Reduced antipredator behaviors were observed alongside increased activity levels.

- Immune Function: Atrazine consistently reduced immune responses in various species.

Q & A

Basic Research Questions

Q. How should researchers design experiments to track the degradation pathways of Atrazine-ring-UL-14C in soil systems?

- Methodological Answer : Utilize radiolabeled 14C to monitor mineralization, bound residue formation, and metabolite generation. Employ liquid scintillation counting (LSC) for quantification and HPLC-MS for metabolite identification. Soil microcosms should include sterile controls to distinguish biotic vs. abiotic degradation . For field studies, incorporate soil type variability (e.g., pH, organic matter) and climatic factors to reflect real-world conditions .

Q. What standardized protocols exist for assessing the stability of this compound under varying pH and redox conditions?

- Methodological Answer : Follow OECD Test Guidelines 121 (Hydrolysis) and 307 (Aerobic/Anaerobic Transformation in Soil). For pH-dependent stability, prepare buffered solutions (pH 4–9) and monitor degradation via LC-MS/MS. For redox studies, use anaerobic chambers to simulate reducing conditions and quantify reaction intermediates (e.g., deethylatrazine) . Stability data from MRID 44967601 and 43443601 provide reference benchmarks .

Q. How can researchers validate the purity of this compound synthesized for metabolic studies?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation and radiochemical purity analysis via thin-layer chromatography (TLC) with autoradiography. Cross-validate results against certified reference materials (e.g., MRID 44609601) and ensure isotopic enrichment exceeds 98% .

Advanced Research Questions

Q. How to reconcile contradictory data on the persistence of this compound in agricultural soils across studies?

- Methodological Answer : Conduct meta-analyses accounting for variables like tillage practices, microbial community composition, and co-applied agrochemicals. For example, studies MRID 46443701 and 27866 report divergent half-lives (30–120 days); these discrepancies may arise from differences in soil organic carbon or microbial activity . Use mixed-effects models to isolate confounding factors .

Q. What advanced techniques address challenges in quantifying low-concentration metabolites of this compound in complex matrices?

- Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve co-eluting metabolites. For trace-level detection (<1 ppb), employ solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs). Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook .

Q. How to ensure reproducibility in ecotoxicological studies involving this compound?

- Methodological Answer : Adopt the "Tiered Assessment" framework from the EPA’s FIFRA Scientific Advisory Panel. Predefine endpoints (e.g., algal growth inhibition, earthworm mortality) and standardize test organisms (e.g., Daphnia magna clones). Validate methods using positive controls (e.g., MRID 41510900) and document deviations via FAIR data principles .

Q. What strategies mitigate interference from matrix effects during 14C radioisotope analysis in plant tissues?

- Methodological Answer : Use combustion-based sample oxidation (e.g., Harvey OX-600) to convert organic 14C to CO2, followed by LSC. Correct for quenching via internal standardization (e.g., 133Ba). For plant-specific matrices, validate recovery rates using spiked samples and compare against MRID 41479400 .

Q. Data Analysis and Interpretation

Q. How to interpret conflicting evidence on the endocrine-disrupting potential of this compound metabolites?

- Methodological Answer : Apply the Hill criteria for causal inference: strength of association (dose-response), consistency across models (e.g., zebrafish vs. mammalian assays), and biological plausibility. Studies MRID 47626001 and Hayes (2004) highlight species-specific sensitivities; prioritize in vitro assays with human cell lines for translational relevance .

Q. What statistical frameworks are robust for analyzing non-linear degradation kinetics of this compound?

- Methodological Answer : Use first-order multi-compartment models (e.g., CTOST) to partition degradation into fast/slow phases. Bayesian hierarchical models can incorporate uncertainty in rate constants derived from heterogeneous datasets (e.g., MRID 46443702) .

Q. Regulatory and Compliance Considerations

Q. How to align experimental designs with EPA guidelines for this compound registration?

- Methodological Answer : Follow OPPTS 830.6314 for physicochemical properties and 835.6100 for hydrolysis studies. Submit raw data (e.g., chromatograms, spectral scans) alongside summary tables per MRID 47443502 . For field studies, comply with Good Laboratory Practice (GLP) as outlined in MRID 46814401 .

Properties

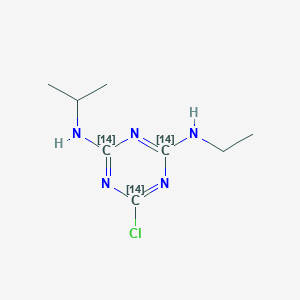

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-NTDPGYSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486782 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-43-6 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.